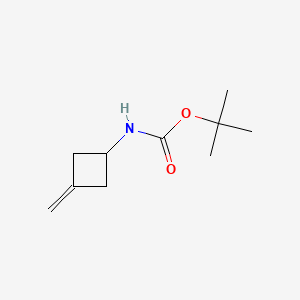

tert-Butyl (3-methylenecyclobutyl)carbamate

Overview

Description

tert-Butyl (3-methylenecyclobutyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a 3-methylenecyclobutylamine scaffold. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, where the Boc group serves to protect amines during multi-step reactions. The 3-methylenecyclobutyl moiety introduces unique steric and electronic properties, influencing reactivity and downstream functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-methylenecyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-methylenecyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

tert-Butyl (3-methylenecyclobutyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-methylenecyclobutyl)carbamate involves the interaction of its carbamate group with specific molecular targets. The tert-butyl group provides steric hindrance, preventing undesired reactions at the nitrogen atom. Deprotection under acidic conditions proceeds via protonation of the carbamate carbonyl oxygen, followed by elimination of tert-butanol and carbon dioxide, generating the free amine. This mechanism is crucial for its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (3-methylenecyclobutyl)carbamate with analogs from the provided evidence, focusing on structural features , synthetic pathways , and safety profiles .

Table 1: Structural and Functional Comparison

Key Observations:

Steric Effects : The 3-methylenecyclobutyl group in the target compound likely imposes greater steric hindrance compared to the 4-methoxycyclohexyl group in Compound 296 . This may reduce nucleophilic reactivity but enhance stability in acidic conditions.

Electronic Effects: The dibenzylamino substituent in the cyclobutane analog (Compound AG00HU8K) introduces electron-donating properties, contrasting with the electron-neutral methylene group in the target compound.

Synthetic Utility : Compound 296 is synthesized via multi-step protocols involving pyrimidinyl amination , whereas the target compound’s synthesis would likely require cyclobutane ring functionalization (e.g., olefin metathesis or [2+2] cycloaddition).

Research Findings and Limitations

Synthetic Challenges : Cyclobutane derivatives like the target compound often require specialized methods (e.g., ring-strain alleviation strategies) compared to cyclohexane analogs. For instance, Compound 296 is synthesized via straightforward amine protection, whereas 3-methylenecyclobutyl derivatives may demand photochemical or transition-metal-catalyzed steps .

Stability : The Boc group in the target compound is susceptible to acidic cleavage, similar to other tert-butyl carbamates. However, the strained cyclobutane ring could accelerate decomposition under thermal stress compared to six-membered analogs.

For example, its solubility, melting point, and exact toxicity remain unverified.

Biological Activity

Tert-butyl (3-methylenecyclobutyl)carbamate is a compound of interest due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential applications in pharmacology.

- Molecular Formula : C10H17NO2

- CAS Number : 4248-19-5

- Molecular Weight : 185.25 g/mol

The biological activity of this compound is primarily linked to its role as a carbamate derivative. Carbamates are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and potentially provide neuroprotective effects.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties by modulating inflammatory responses and reducing oxidative stress. For example, studies have shown that certain carbamate derivatives can protect astrocytes from amyloid beta-induced toxicity by decreasing TNF-α levels and free radical production .

Enzyme Inhibition

This compound acts as an inhibitor of both β-secretase and AChE. These actions are significant in the context of Alzheimer's disease, where β-secretase is involved in the formation of amyloid plaques. The inhibition of these enzymes may help mitigate the progression of neurodegenerative diseases .

Case Studies

Research Findings

- Inhibition of Amyloidogenesis : this compound has been shown to inhibit amyloidogenesis in vitro, suggesting a mechanism that could be beneficial for Alzheimer's disease treatment.

- Cytokine Modulation : The compound has been observed to modulate cytokine production, specifically reducing TNF-α levels, which are often elevated in neuroinflammatory conditions .

- Bioavailability Issues : While promising results were observed in cell cultures, the compound's bioavailability in the brain remains a concern, necessitating further investigation into delivery methods and formulations .

Properties

IUPAC Name |

tert-butyl N-(3-methylidenecyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7-5-8(6-7)11-9(12)13-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVCZCZNTKQCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651735 | |

| Record name | tert-Butyl (3-methylidenecyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-04-9 | |

| Record name | tert-Butyl (3-methylidenecyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-methylidenecyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.